molecular formula C22H44NaO2 B1260100 Sodium docosanoate CAS No. 5331-77-1

Sodium docosanoate

Cat. No.: B1260100
CAS No.: 5331-77-1
M. Wt: 363.6 g/mol
InChI Key: NILBZLMLWALYTH-UHFFFAOYSA-N
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Description

It is a long-chain fatty acid salt with the molecular formula C22H43NaO2 and a molecular weight of 362.57 g/mol . This compound is typically found as a white crystalline solid and is known for its surfactant properties, making it useful in various industrial and scientific applications.

Scientific Research Applications

Sodium docosanoate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Sodium docosanoate, also known as sodium behenate, is a type of bile salt. Bile salts are bioactive molecules that play a crucial role in the digestion and absorption of dietary fats in the intestines . The primary targets of this compound are the fat molecules in the gut. By interacting with these molecules, this compound aids in their breakdown and absorption .

Mode of Action

This compound acts as a surfactant, reducing the surface tension of the stool, which allows more intestinal water and fat to combine with the stool . This action makes the stool softer and easier to pass, thereby alleviating constipation . This compound can be administered orally or rectally .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in stool formation and excretion. By increasing the water and fat content in the stool, this compound alters the physical properties of the stool, making it softer and easier to pass . This action can influence the gut motility and the overall process of defecation.

Result of Action

The primary result of this compound’s action is the softening of the stool and the facilitation of bowel movements . This effect can help alleviate constipation and improve the overall health and comfort of individuals suffering from this condition .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of dietary fats can enhance the surfactant action of this compound, thereby increasing its effectiveness in softening the stool . Additionally, the pH of the gut environment can also impact the ionization state of this compound, potentially affecting its surfactant properties

Biochemical Analysis

Biochemical Properties

Sodium docosanoate plays a significant role in biochemical reactions, particularly as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with lipase enzymes, which catalyze the hydrolysis of fats. This compound can act as a substrate for these enzymes, leading to the breakdown of fatty acids. Additionally, it interacts with membrane proteins, influencing membrane fluidity and permeability .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as protein kinases, which play a crucial role in cell growth and differentiation. It also affects the expression of genes involved in lipid metabolism, leading to changes in cellular lipid composition .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell membrane, triggering a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of enzymes, such as lipases and kinases, which in turn affect various cellular processes. This compound also influences gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation. Long-term exposure to this compound can lead to alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and improve cellular function. At high doses, this compound may exhibit toxic effects, including cellular damage and inflammation. Threshold effects have been observed, where a specific dosage range leads to optimal benefits, while exceeding this range results in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which catalyzes the activation of fatty acids for subsequent metabolic processes. This compound can also influence metabolic flux by altering the levels of key metabolites, such as acetyl-CoA and malonyl-CoA, which are essential for fatty acid synthesis and oxidation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins and distributed to various cellular compartments. This compound’s localization and accumulation are influenced by its interactions with intracellular binding proteins, which facilitate its transport to specific organelles such as the endoplasmic reticulum and mitochondria .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which affect its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it participates in lipid metabolism and energy production. Targeting signals and post-translational modifications play a crucial role in directing this compound to these specific compartments, ensuring its proper function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium docosanoate can be synthesized through the neutralization of docosanoic acid (behenic acid) with sodium hydroxide. The reaction typically involves dissolving behenic acid in water at elevated temperatures (around 90°C) and then adding an aqueous solution of sodium hydroxide while stirring. The reaction mixture is then cooled and stirred to obtain the this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors where behenic acid is neutralized with sodium hydroxide, followed by purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium docosanoate undergoes various chemical reactions, including:

    Neutralization: Reacts with acids to form docosanoic acid.

    Saponification: Can be hydrolyzed to produce docosanoic acid and sodium hydroxide.

    Oxidation: Undergoes oxidation reactions to form corresponding alcohols or ketones.

Common Reagents and Conditions:

    Acids: Hydrochloric acid, sulfuric acid for neutralization reactions.

    Bases: Sodium hydroxide for saponification.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.

Major Products:

Comparison with Similar Compounds

    Sodium Stearate: Another long-chain fatty acid salt with similar surfactant properties.

    Sodium Palmitate: A shorter-chain fatty acid salt used in similar applications.

    Sodium Oleate: An unsaturated fatty acid salt with different chemical reactivity.

Uniqueness: Sodium docosanoate is unique due to its long carbon chain, which provides distinct physical and chemical properties compared to shorter-chain fatty acid salts. Its high melting point and stability make it suitable for applications requiring robust surfactants .

Properties

{ "Design of the Synthesis Pathway": "Sodium docosanoate can be synthesized through the saponification of docosanoic acid with sodium hydroxide.", "Starting Materials": [ "Docosanoic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add docosanoic acid to a round-bottom flask.", "Add a solution of sodium hydroxide in water to the flask.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool to room temperature.", "Acidify the mixture with hydrochloric acid to pH 2-3.", "Extract the resulting sodium docosanoate with ether.", "Wash the ether layer with water and dry over anhydrous sodium sulfate.", "Evaporate the ether to obtain the pure sodium docosanoate." ] }

CAS No.

5331-77-1

Molecular Formula

C22H44NaO2

Molecular Weight

363.6 g/mol

IUPAC Name

sodium;docosanoate

InChI

InChI=1S/C22H44O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);

InChI Key

NILBZLMLWALYTH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O.[Na]

5331-77-1

Related CAS

112-85-6 (Parent)

Synonyms

ehenic acid
behenic acid, aluminum salt
behenic acid, barium salt
behenic acid, cadmium salt
behenic acid, ferrium (+3) salt
behenic acid, lithium salt
behenic acid, potassium salt
behenic acid, silver (+1) salt
behenic acid, sodium salt
behenic acid, zinc salt
docosanoic acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The charge consists of 450 ml. water and 150 g. of the copolymer plus surfactant and, in some cases, sodium chloride as indicated. Sodium behenate and sodium myristate are prepared by neutralization of the corresponding acids with sodium hydroxide. Sodium stearate employed is U.S.P. grade.
Quantity
0 (± 1) mol
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reactant
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reactant
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Sodium stearate
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Sodium behenate
Name
sodium myristate

Synthesis routes and methods II

Procedure details

88 kg of the recrystallized behenic acid, 422 L of distilled water, 49.2 L of 5 mol/L sodium hydroxide aqueous solution, and 120 L of t-butyl alcohol were admixed, and subjected to reaction with stirring at 75° C. for one hour to give a solution of sodium behenate. Separately, 206.2 L of an aqueous solution of 40.4 kg of silver nitrate (pH 4.0) was provided, and kept at a temperature of 10° C. A reaction vessel charged with 635 L of distilled water and 30 L of t-butyl alcohol was kept at 30° C., and thereto were added the total amount of the solution of sodium behenate and the total amount of the aqueous silver nitrate solution with sufficient stirring at a constant flow rate over 93 minutes and 15 seconds, and 90 minutes, respectively. Upon this operation, during first 11 minutes following the initiation of adding the aqueous silver nitrate solution, the added material was restricted to the aqueous silver nitrate solution alone. The addition of the solution of sodium behenate was thereafter started, and during 14 minutes and 15 seconds following the completion of adding the aqueous silver nitrate solution, the added material was restricted to the solution of sodium behenate alone. The temperature inside of the reaction vessel was then set to be 30° C., and the temperature outside was controlled so that the liquid temperature could be kept constant. In addition, the temperature of a pipeline for the addition system of the solution of sodium behenate was kept constant by circulation of warm water outside of a double wall pipe, so that the temperature of the liquid at an outlet in the leading edge of the nozzle for addition was adjusted to be 75° C. Further, the temperature of a pipeline for the addition system of the aqueous silver nitrate solution was kept constant by circulation of cool water outside of a double wall pipe. Position at which the solution of sodium behenate was added and the position, at which the aqueous silver nitrate solution was added, was arranged symmetrically with a shaft for stirring located at a center. Moreover, both of the positions were adjusted to avoid contact with the reaction liquid.
Quantity
88 kg
Type
reactant
Reaction Step One
Name
Quantity
422 L
Type
reactant
Reaction Step Two
Quantity
49.2 L
Type
reactant
Reaction Step Three
Quantity
120 L
Type
solvent
Reaction Step Four
Name
sodium behenate

Synthesis routes and methods III

Procedure details

In an amount of 32.4 g of behenic acid, 9.9 g of arachidic acid and 5.6 g of stearic acid were dissolved in 945 mL of pure water at 90° C. Then, the solution was added with 98 mL of 1.5 mol/L sodium hydroxide aqueous solution with stirring at high speed. Subsequently, the solution was added with 0.93 mL of concentrated nitric acid, cooled to 55° C. and stirred for 30 minutes to obtain a sodium behenate solution.
Quantity
98 mL
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Three
Quantity
32.4 g
Type
solvent
Reaction Step Three
Name
Quantity
945 mL
Type
solvent
Reaction Step Three
Name
sodium behenate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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